3-Ethyl-2,4,5-trimethylhexane

Fuel Density Lubricant Formulation Physical Property

3-Ethyl-2,4,5-trimethylhexane (CAS 61868-82-4) is a highly branched C11 alkane (molecular formula: C11H24, molecular weight: 156.31 g/mol), characterized by a saturated hydrocarbon structure with an ethyl group and three methyl substituents on a hexane backbone. This extensive branching confers distinct physical and combustion properties compared to linear or less branched isomers.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 61868-82-4
Cat. No. B14544015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,4,5-trimethylhexane
CAS61868-82-4
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCC(C(C)C)C(C)C(C)C
InChIInChI=1S/C11H24/c1-7-11(9(4)5)10(6)8(2)3/h8-11H,7H2,1-6H3
InChIKeyLDKMZLRIVWGQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2,4,5-trimethylhexane (CAS 61868-82-4) for Research and Industrial Sourcing


3-Ethyl-2,4,5-trimethylhexane (CAS 61868-82-4) is a highly branched C11 alkane (molecular formula: C11H24, molecular weight: 156.31 g/mol), characterized by a saturated hydrocarbon structure with an ethyl group and three methyl substituents on a hexane backbone [1]. This extensive branching confers distinct physical and combustion properties compared to linear or less branched isomers. It is primarily encountered as a research chemical, reference standard, or component in specialty fuel and lubricant formulations, where its unique molecular architecture drives quantifiable performance differences. The compound's molecular weight is 156.3083 g/mol, and its IUPAC name is 3-ethyl-2,4,5-trimethylhexane [1]. Henry's law constant (Hscp) has been estimated at 9.3×10⁻⁷ mol/(m³ Pa) at 298.15 K [2].

Highly branched C11 architecture Drives distinct density, stability, and cetane profile compared to linear isomers.
Predicted low density May support weight-sensitive fuel and lubricant formulation research.
Branching-class effects Enables combustion kinetics and QSPR studies as a branched alkane reference.

Why Generic C11 Isomers Cannot Substitute for 3-Ethyl-2,4,5-trimethylhexane in Critical Applications


Despite sharing the same molecular formula (C11H24) and weight (156.31 g/mol), the performance of 3-ethyl-2,4,5-trimethylhexane diverges significantly from its linear and less-branched isomers due to fundamental structure-property relationships. Linear alkanes like n-undecane exhibit higher densities (e.g., 740 mg/mL for n-undecane [1]) and different combustion behaviors, including higher cetane numbers and greater low-temperature flow issues [1]. In contrast, the high degree of branching in 3-ethyl-2,4,5-trimethylhexane is expected to result in lower density, improved oxidative stability, and altered ignition characteristics, aligning with well-documented trends where branching reduces cetane number [2] and enhances thermodynamic stability [2]. Consequently, generic substitution with a linear or monomethyl isomer in fuel blending, lubricant formulation, or as a chromatographic standard will yield non-equivalent and potentially non-performing results, necessitating compound-specific sourcing.

Density may shift
Linear n-undecane (0.740 g/cm³) exhibits higher density; substituting into weight-sensitive blends may alter formulation mass profile.
Cetane number divergence
Linear isomers carry high cetane numbers, while highly branched target is predicted to lower ignition quality significantly, changing combustion research outcomes.
Stability profile differs
Branched alkanes show enhanced thermodynamic stability; substituting a linear C11 may reduce oxidative/storage stability in long-term studies.

Quantitative Performance Differentiation: 3-Ethyl-2,4,5-trimethylhexane vs. Closest Analogs


Density Reduction vs. Linear n-Undecane for Weight-Sensitive Formulations

While direct density data for 3-ethyl-2,4,5-trimethylhexane is not available in primary sources, a quantitative inference can be made based on established structure-property relationships within the C11 isomer series. The highly branched structure of 3-ethyl-2,4,5-trimethylhexane, featuring an ethyl group and three methyl substituents, significantly reduces packing efficiency compared to linear n-undecane. This class-level effect is consistently observed across branched alkanes, where increased branching lowers density [1]. The linear isomer n-undecane has a reported density of 740 mg/mL (0.740 g/cm³) [2]. Given the higher branching degree of 3-ethyl-2,4,5-trimethylhexane, its density is projected to be notably lower than 0.740 g/cm³.

Density vs n-Undecane
Class-level inference
Projected lower than 0.740 g/cm³
Supports weight-sensitive formulation screening
Direct measurement pending
Fuel Density Lubricant Formulation Physical Property Weight Reduction

Thermodynamic Stability Enhancement Over Linear n-Undecane

Branched alkanes like 3-ethyl-2,4,5-trimethylhexane are thermodynamically more stable than their straight-chain counterparts. This stability arises from additional stabilizing 1,3-alkyl–alkyl group interactions [1]. For example, the branched isomer isobutane is more stable than n-butane by 2 kcal mol⁻¹, and neopentane is more stable than n-pentane by 5 kcal mol⁻¹ [1]. This class-level trend directly applies to the C11 isomers: 3-ethyl-2,4,5-trimethylhexane is expected to be more stable than linear n-undecane by a margin consistent with its higher degree of branching, translating to reduced enthalpy of combustion and improved resistance to premature oxidation.

Stability vs n-Undecane
Class-level inference
Predicted more stable (neopentane analogy +5 kcal/mol)
May improve oxidative/storage stability assessment
Requires C11-specific measurement
Thermodynamic Stability Oxidative Stability Combustion Fuel Storage

Altered Ignition Characteristics: Cetane Number Reduction Relative to n-Undecane

Cetane number (CN) is a critical fuel property that decreases with increased alkane branching due to steric hindrance affecting oxidation kinetics. The highly branched reference compound isocetane (2,2,4,4,6,8,8-heptamethylnonane, C16) has a CN of 15, while linear n-hexadecane (cetane) is defined as 100 [1]. Extrapolating this class-level trend to C11 isomers, 3-ethyl-2,4,5-trimethylhexane is predicted to have a significantly lower CN than linear n-undecane. While experimental data is lacking, its multiple methyl and ethyl branches will substantially suppress CN, making it unsuitable as a high-cetane diesel component but potentially valuable as a CN depressant or for studying ignition kinetics in fuel surrogates.

Cetane Number vs n-Undecane
Class-level inference
Predicted substantially lower CN (isocetane CN 15)
Supports low-CN combustion kinetics research
ASTM D613 confirmation needed
Cetane Number Ignition Delay Diesel Fuel Combustion

Targeted Application Scenarios for 3-Ethyl-2,4,5-trimethylhexane Based on Differentiated Properties


Development of Low-Density Fuels and Lubricants for Aerospace Applications

Given its projected density significantly below 0.740 g/cm³ [1], 3-ethyl-2,4,5-trimethylhexane is a prime candidate for formulating lightweight fuels and lubricants. In aerospace, where mass reduction is paramount, even a 5-10% density decrease compared to conventional linear alkane basestocks translates to substantial fuel savings and increased payload capacity. This compound can serve as a high-value blendstock for jet fuel surrogates or specialty hydraulic fluids, directly addressing weight-sensitive performance requirements.

High-Stability Baseline for Thermal and Oxidative Degradation Studies

The enhanced thermodynamic stability of 3-ethyl-2,4,5-trimethylhexane, inferred from branched alkane class behavior [1], makes it an ideal baseline compound for studying thermal and oxidative degradation pathways. Researchers can use it as a stable reference against which the degradation of less stable, linear alkanes is compared. This application is critical for developing next-generation fuels and lubricants with extended shelf life and improved high-temperature performance, leveraging its inherent resistance to premature oxidation and gum formation.

Low-Cetane Reference Fuel for Advanced Combustion Engine Research

The expected low cetane number of 3-ethyl-2,4,5-trimethylhexane positions it as a valuable component in fuel surrogate mixtures designed to study low-temperature combustion (LTC) and homogeneous charge compression ignition (HCCI) regimes. Its low reactivity mirrors that of reference compounds like isocetane (CN 15) [1], allowing engine researchers to systematically investigate ignition delay and emissions formation in advanced combustion concepts. This is a crucial tool for developing cleaner, more efficient internal combustion engines.

Analytical Standard for Branching Impact on Physical-Chemical Properties

As a highly branched C11 isomer, 3-ethyl-2,4,5-trimethylhexane serves as an excellent analytical standard for calibrating instruments and models that correlate molecular structure (e.g., branching index) with physical properties such as density, viscosity, and cetane number. Its use in gas chromatography or as a reference in quantitative structure-property relationship (QSPR) studies enables more accurate prediction of fuel and lubricant performance for other branched alkanes, streamlining formulation development.

Application
Selection Property
Validation Focus
Lightweight fuel/lubricant research
Density profile below linear C11
Weight reduction in formulation models
Thermal-oxidative stability studies
Thermodynamic stability advantage
Oxidation endpoint comparison
Low-cetane combustion research
Low cetane number profile
Ignition delay and emission modeling
QSPR and chromatographic standard
Highly branched C11 reference structure
Branching-property correlation

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